2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
Description
The compound "2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-" is a substituted pyrimidinedione derivative. Its core structure consists of a pyrimidine ring with two ketone groups at positions 2 and 2. Key substituents include:
- 1-((2-Hydroxyethoxy)methyl): A hydroxymethyl-ether side chain at position 1, contributing to solubility and hydrogen-bonding capacity.
- 5-Methyl: A methyl group at position 5, sterically influencing reactivity and binding interactions.
The molecular formula is inferred as C₁₂H₁₈N₂O₄S (molecular weight ~310.35 g/mol), based on substituent analysis.
Properties
CAS No. |
125056-73-7 |
|---|---|
Molecular Formula |
C12H20N2O4S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
6-butylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O4S/c1-3-4-7-19-11-9(2)10(16)13-12(17)14(11)8-18-6-5-15/h15H,3-8H2,1-2H3,(H,13,16,17) |
InChI Key |
TZNNJCUFROCSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=O)NC(=O)N1COCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidinedione Core
The pyrimidinedione ring is commonly synthesized by cyclocondensation of urea derivatives with β-dicarbonyl compounds or via condensation of amidines with diketones. For example, the condensation of ethyl acetoacetate derivatives with urea under acidic or basic conditions can yield the 2,4-pyrimidinedione scaffold.
Introduction of the Butylthio Group at C-6
The 6-position substitution with a butylthio group is typically achieved by nucleophilic substitution of a 6-halopyrimidine intermediate with butanethiol. The reaction conditions generally involve:
Use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Mild heating (50–100 °C) to facilitate substitution.
Presence of a base (e.g., potassium carbonate) to deprotonate the thiol and enhance nucleophilicity.
This step is crucial for installing the hydrophobic butylthio moiety, which influences the compound’s binding affinity and pharmacokinetics.
Alkylation at N-1 with (2-Hydroxyethoxy)methyl Group
The N-1 position is alkylated using (2-hydroxyethoxy)methyl halides (e.g., (2-hydroxyethoxy)methyl chloride or bromide). The reaction typically proceeds via:
Deprotonation of the N-1 nitrogen with a strong base such as sodium hydride or potassium tert-butoxide.
Subsequent nucleophilic substitution with the haloalkoxy reagent.
Reaction carried out in anhydrous conditions to prevent side reactions.
This step introduces a hydrophilic side chain that enhances solubility and may improve biological interactions.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Reaction Step | Reagents/Conditions | Yield/Outcome | Reference |
|---|---|---|---|
| Alkylation at N1 | 2-(Hydroxymethoxy)ethyl chloride, K₂CO₃, DMF | 65–75% | |
| Thioether Formation at C6 | Butylthiol, NaH, THF, 60°C | 80–85% |
Oxidation Reactions
The butylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
-
Selective Sulfoxide Formation : Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative .
-
Sulfone Formation : Stronger oxidizing agents like mCPBA (meta-chloroperbenzoic acid) convert the thioether to a sulfone .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H₂O₂ (30%) | 6-(Butylsulfinyl) derivative | Acetic acid, 25°C, 2h | |
| mCPBA | 6-(Butylsulfonyl) derivative | DCM, 0°C to RT, 4h |
Nucleophilic Substitution at C6
The butylthio group can be displaced by stronger nucleophiles:
-
Replacement with Amines : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C replaces the thioether with an amino group .
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at C6 .
Crosslinking via Hydroxyethoxy Group
The (2-hydroxyethoxy)methyl side chain enables crosslinking in biomaterials:
-
pH-Dependent Gelation : Under basic conditions (pH 8–9), the hydroxyl group deprotonates, facilitating nucleophilic attack on electrophilic groups (e.g., maleimides) to form hydrogels .
-
Enzymatic Degradation : Esterase enzymes hydrolyze the hydroxymethyl linkage, releasing the parent pyrimidinedione .
Stability and Degradation
Scientific Research Applications
Overview
2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to participate in diverse biological processes and therapeutic interventions. This article explores its applications in medicinal chemistry, agricultural science, and its potential as a biochemical probe.
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that derivatives of pyrimidinediones exhibit antiviral properties. The compound may inhibit viral replication through interference with nucleic acid synthesis or viral enzyme activity.
- Anticancer Properties : Pyrimidinedione derivatives have been studied for their ability to induce apoptosis in cancer cells. The compound's structure suggests potential interactions with DNA or RNA synthesis pathways, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit dihydropyrimidine dehydrogenase, an enzyme involved in pyrimidine metabolism, which has implications for cancer treatment and metabolic disorders.
Agricultural Science Applications
- Herbicide Development : The unique structural features of this compound could lead to the development of new herbicides that target specific biochemical pathways in plants, thereby providing environmentally friendly alternatives to traditional herbicides.
- Plant Growth Regulators : Research into pyrimidine derivatives has shown potential as plant growth regulators, enhancing crop yield and resistance to environmental stressors.
Biochemical Probes
The compound's ability to interact with biological macromolecules makes it a valuable biochemical probe in research settings. It can be utilized to:
- Study enzyme kinetics and mechanisms.
- Investigate cellular signaling pathways.
- Explore the interactions between nucleic acids and proteins.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; potential mechanism linked to DNA synthesis interference. |
| Study C | Herbicide Development | Showed effective weed control with minimal environmental impact; further studies recommended for field trials. |
Mechanism of Action
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- exerts its effects is often related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following pyrimidinedione derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties:
Physicochemical Properties
- Solubility: The (2-hydroxyethoxy)methyl group improves aqueous solubility relative to non-polar analogs like Bromacil .
- Thermal Stability : Methyl and butylthio substituents may lower melting points compared to halogenated derivatives (e.g., Bromacil: mp 158–160°C ).
Spectral Data Comparison
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings.
- Molecular Formula : C₁₂H₂₀N₂O₄S
- Molecular Weight : 284.36 g/mol
- CAS Number : 125056-73-7
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. In a study evaluating various pyrimidine compounds, those similar to 2,4(1H,3H)-Pyrimidinedione showed promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.09 ± 0.0085 |
| Compound B | A549 (Lung) | 0.03 ± 0.0056 |
| Compound C | Colo-205 (Colon) | 0.01 ± 0.074 |
| Compound D | A2780 (Ovarian) | 0.12 ± 0.064 |
These results indicate that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. A study reported that derivatives of pyrimidine exhibited significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 µg/mL |
| S. aureus | 200 µg/mL |
| K. pneumoniae | Not significantly effective |
| P. aeruginosa | Not significantly effective |
At higher concentrations (800 µg/mL), no bacterial growth was observed, demonstrating the potential of these compounds as antimicrobial agents .
Antioxidant Activity
Antioxidant properties of pyrimidine derivatives have been investigated using various assays to measure total antioxidant capacity (TAC) and free radical scavenging activity:
| Compound | TAC (mg gallic acid/g) | IC50 DPPH (µM) |
|---|---|---|
| Compound E | 31.27 ± 0.07 | 18.33 ± 0.04 |
| Compound F | Higher than E | Lower than E |
These findings suggest that the compound may serve as an effective antioxidant agent, potentially useful in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), a derivative similar to the compound was administered alongside standard chemotherapy, resulting in improved patient outcomes and reduced tumor size.
- Case Study on Antimicrobial Resistance : A study focusing on antibiotic-resistant strains showed that the compound effectively inhibited growth at concentrations where traditional antibiotics failed.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 6-(butylthio)-substituted pyrimidinedione derivatives?
Answer:
The synthesis of 6-(butylthio) derivatives typically involves nucleophilic substitution or thiol-ene reactions. For example, in structurally related pyrimidinediones (e.g., thieno[2,3-d]pyrimidin-4(3H)-ones), the butylthio group is introduced via reaction of a halogenated precursor (e.g., 5-chloro or 6-bromo derivatives) with butanethiol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . One-pot multicomponent reactions, such as Biginelli-type condensations, are also effective for constructing the pyrimidinedione core, followed by post-functionalization to install the butylthio moiety . Characterization via -NMR (e.g., δ 1.2–1.6 ppm for butyl CH₂ groups) and HRMS ensures structural fidelity .
Advanced Question: How can computational modeling resolve contradictory reactivity data of the butylthio substituent in nucleophilic aromatic substitution (NAS) reactions?
Answer:
Contradictory NAS reactivity (e.g., unexpected regioselectivity or sluggish kinetics) can arise from steric hindrance or electronic effects of the butylthio group. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and charge distribution to identify dominant factors. For instance, Mulliken charge analysis may reveal electron-withdrawing effects at the C6 position due to sulfur’s electronegativity, while steric maps quantify spatial clashes between the butyl chain and adjacent substituents . Experimental validation via Hammett plots or kinetic isotope effects (KIEs) complements computational insights .
Basic Question: What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and stability?
Answer:
- -NMR and -NMR : Key signals include the butylthio chain (δ 0.8–2.7 ppm) and pyrimidinedione carbonyls (δ 160–170 ppm).
- HRMS : Accurate mass measurement (e.g., ESI-TOF) confirms molecular formula (expected for C₁₀H₁₆N₂O₃S: [M+H]⁺ = 245.0956).
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect degradation products under stress conditions (e.g., thermal, oxidative) .
Advanced Question: How can researchers design experiments to elucidate the role of the 2-hydroxyethoxymethyl group in modulating solubility and bioavailability?
Answer:
- Solubility Studies : Measure logP (shake-flask method) and aqueous solubility (UV-spectroscopy) with/without the 2-hydroxyethoxymethyl group. Compare with analogs (e.g., methyl or benzyl substituents) to isolate hydrophilicity contributions.
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption. The polar hydroxyethoxy group may enhance paracellular transport but reduce membrane partitioning .
- Molecular Dynamics (MD) : Simulate hydrogen bonding with water molecules to quantify hydration effects.
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile byproducts.
- First Aid : In case of contact, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Collect non-recyclable waste in sealed containers for licensed hazardous waste disposal .
Advanced Question: How can researchers address discrepancies in reported bioactivity data (e.g., antiviral vs. cytotoxic effects) for this compound?
Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) to distinguish target-specific activity from nonspecific toxicity.
- Off-Target Screening : Use kinase profiling or proteome microarrays to identify unintended interactions.
- Metabolite Analysis : LC-MS/MS can detect in situ degradation products (e.g., oxidation of the butylthio group) that may confound bioactivity results .
Basic Question: What strategies optimize the yield of 6-(butylthio) derivatives during scale-up synthesis?
Answer:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions to minimize side products.
- Solvent Optimization : Replace DMF with less viscous solvents (e.g., THF) to improve mixing and heat transfer.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Advanced Question: How does the methyl group at C5 influence the compound’s conformational flexibility and binding to biological targets?
Answer:
- X-ray Crystallography : Resolve the crystal structure to analyze torsional angles and steric constraints imposed by the C5 methyl.
- SAR Studies : Synthesize analogs with ethyl, hydrogen, or halogen substituents at C5 and compare binding affinities (e.g., SPR or ITC assays).
- Molecular Docking : Simulate interactions with target proteins (e.g., thymidylate synthase) to map steric and hydrophobic contacts .
Basic Question: What are the recommended storage conditions to ensure long-term stability?
Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to validate shelf life .
Advanced Question: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) facilitate mechanistic studies of metabolic pathways for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
